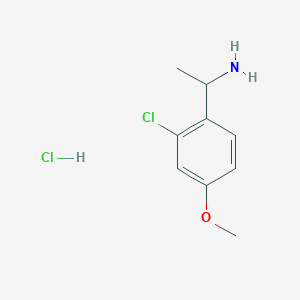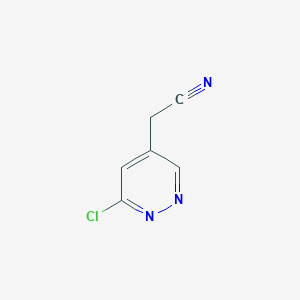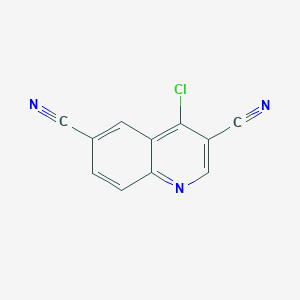![molecular formula C5H4N2OS B13651872 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13651872.png)
4H-Pyrrolo[3,4-d]thiazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrrolo[3,4-d]thiazol-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole derivatives, which can be further cyclized to form the pyrrolo[3,4-d]thiazole core.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4H-Pyrrolo[3,4-d]thiazol-6(5H)-one has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic systems.
Medicine: Research is ongoing into its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .
Comparaison Avec Des Composés Similaires
Thiazolo[5,4-d]thiazole: This compound shares a similar fused ring system and is used in organic electronics due to its high oxidative stability and efficient intermolecular π–π overlap.
Pyrrolo[3,4-c]pyrazole: Another related compound, known for its biological activity and use in medicinal chemistry.
Uniqueness: 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one stands out due to its unique combination of pyrrole and thiazole rings, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C5H4N2OS |
|---|---|
Poids moléculaire |
140.17 g/mol |
Nom IUPAC |
4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-4-3(1-6-5)7-2-9-4/h2H,1H2,(H,6,8) |
Clé InChI |
BCRHMAZIUFJNEM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)N1)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)

![N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)



![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
